molecular formula C7H10N2O2 B079590 1,3,6-Trimethyluracil CAS No. 13509-52-9

1,3,6-Trimethyluracil

Cat. No. B079590
CAS RN: 13509-52-9
M. Wt: 154.17 g/mol
InChI Key: GRDXZRWCQWDLPG-UHFFFAOYSA-N
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Patent
US09303035B2

Procedure details

To a stirred suspension of N,N′-dimethylurea (commercial) (72.1 g, 819 mmol) and DMAP (commercial) (100 g, 819 mmol) in pyridine (300 mL) under N2 was added dropwise with stirring acetic anhydride (255 mL, 2701 mmol). On complete addition the reaction mixture was allowed to stir at RT for 3 hours. After this time, the volatiles were removed under reduced pressure to afford a viscous orange pyridine solution, which was seeded with product. The mixture was stored at 0-4° C. for 7 days. The resulting crystalline solid was filtered under reduced pressure, washed with diethyl ether and dried to afford the title compound as colourless crystals. The mother liquors were further purified by chromatography on silica eluting with 30-50% EtOAc in iso-hexane. The resulting solid was diluted with diethyl ether (500 mL) and was stored at 0-4° C. overnight. The resulting crystals were filtered off and washed with iso-hexane, then dried to afford the title compound as colourless crystals and combined. The title product was obtained as white crystals.
Quantity
72.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
catalyst
Reaction Step One
Quantity
255 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([NH:5][CH3:6])=[O:4].C(O[C:11](=[O:13])[CH3:12])(=O)C.N1C=CC=[CH:16][CH:15]=1>CN(C1C=CN=CC=1)C>[CH3:1][N:2]1[C:15]([CH3:16])=[CH:12][C:11](=[O:13])[N:5]([CH3:6])[C:3]1=[O:4]

Inputs

Step One
Name
Quantity
72.1 g
Type
reactant
Smiles
CNC(=O)NC
Name
Quantity
300 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
255 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On complete addition the reaction mixture
CUSTOM
Type
CUSTOM
Details
After this time, the volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a viscous orange pyridine solution, which
WAIT
Type
WAIT
Details
The mixture was stored at 0-4° C. for 7 days
Duration
7 d
FILTRATION
Type
FILTRATION
Details
The resulting crystalline solid was filtered under reduced pressure
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1C(N(C(C=C1C)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.